
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a methyl group attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- typically involves the following steps:
Starting Material: The synthesis begins with indole-3-acetic acid.
Chlorobenzylation: The indole-3-acetic acid is reacted with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the p-chlorobenzyl group.
Ethylation: The resulting compound is then subjected to ethylation using ethyl iodide and a strong base like potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide under basic conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indoles.
Aplicaciones Científicas De Investigación
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in plant growth regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Indole-3-acetic acid: The parent compound, a naturally occurring plant hormone.
1-(p-Chlorobenzyl)-5-methylindole-3-acetic acid: A closely related compound with similar structural features.
1-(p-Chlorobenzyl)-2-methylindole-3-acetic acid: Another analog with slight variations in the substitution pattern.
Uniqueness: Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propiedades
Número CAS |
147-19-3 |
|---|---|
Fórmula molecular |
C20H20ClNO2 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
2-[1-[(4-chlorophenyl)methyl]-2-ethyl-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H20ClNO2/c1-3-18-17(11-20(23)24)16-10-13(2)4-9-19(16)22(18)12-14-5-7-15(21)8-6-14/h4-10H,3,11-12H2,1-2H3,(H,23,24) |
Clave InChI |
XUBDVYNYGDLQIY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


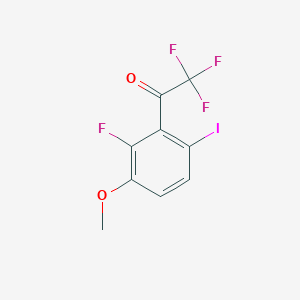

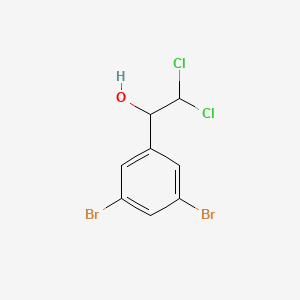
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
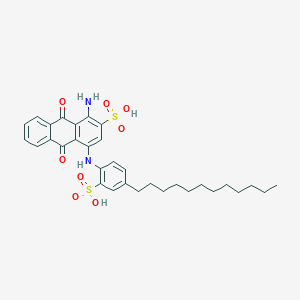

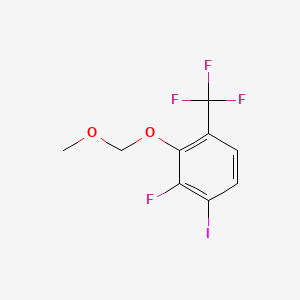
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
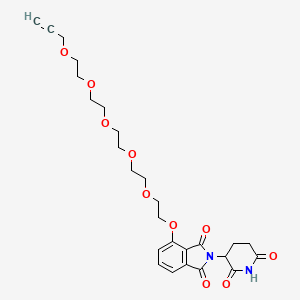
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
